![molecular formula C17H16O3 B1602115 Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate CAS No. 119838-61-8](/img/structure/B1602115.png)
Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate
Overview
Description
Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate is a chemical compound . The molecular formula of this compound is C17H16O3 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of [1,1’-biphenyl]-4-yl-oxoethylbenzoate derivatives were produced through two stages. The first step involved a mixture of NBS, and 1-([1,1’-biphenyl]-4-yl)ethan-1-one was refluxed in a mixture of petroleum ether and methanol for 2 hours .Molecular Structure Analysis
The molecular structure of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass of this compound is 268.307 Da .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 4-Acetylbiphenyl, have been studied. These compounds undergo electrophilic aromatic substitution reactions . The Friedel-Crafts alkylation reaction is one such example, where an aromatic ring is attacked by a carbocation to form a cationic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 4-Acetylbiphenyl, have been reported. For instance, 4-Acetylbiphenyl has a melting point of 152-155 °C, a boiling point of 325-327 °C, and a density of 1.2510 . It is soluble in chloroform .Scientific Research Applications
Medicine: Potential Therapeutic Agent Synthesis
Ethyl 4-(4-acetylphenyl)benzoate may serve as a precursor in the synthesis of therapeutic agents. Its biphenyl structure is a common motif in pharmaceuticals, and modifications to the ester group could lead to compounds with potential anticoagulant or anti-inflammatory properties .
Materials Science: Polymer Synthesis
In materials science, this compound could be utilized in the synthesis of high-performance polymers. The rigidity of the biphenyl moiety might contribute to the thermal stability of polymers, making them suitable for use in extreme conditions .
Environmental Science: Analyte in Pollution Studies
The compound’s stability and distinctive spectral properties could make it a suitable analyte or tracer in environmental studies, particularly in the analysis of complex organic pollutant mixtures .
Analytical Chemistry: Chromatographic Standards
Due to its unique structure, Ethyl 4-(4-acetylphenyl)benzoate could be used as a standard in chromatographic methods to calibrate and improve the accuracy of analytical techniques for detecting aromatic compounds .
Pharmacology: Drug Metabolism Research
Researchers could employ Ethyl 4-(4-acetylphenyl)benzoate in pharmacokinetic studies to understand the metabolic pathways of similar biphenyl ester drugs, aiding in the prediction of drug-drug interactions .
Organic Synthesis: Intermediate for Complex Molecules
This compound might act as an intermediate in the synthesis of complex organic molecules. Its ester group can undergo various reactions, such as hydrolysis and reduction, to yield alcohols or acids that are pivotal in further synthetic steps .
Photovoltaic Materials: Organic Solar Cells
The biphenyl core of Ethyl 4-(4-acetylphenyl)benzoate could be functionalized to create organic photovoltaic materials. These materials have applications in the development of lightweight, flexible solar cells .
Liquid Crystals: Display Technology
Lastly, the compound’s structure is conducive to the formation of liquid crystals. It could be explored for use in display technologies, where the alignment of molecules affects the optical properties and image quality .
Mechanism of Action
- By binding to specific parts of these channels, the compound affects the membrane potential by reducing the passage of sodium ions. Consequently, it blocks the conduction of nerve impulses, leading to local anesthesia without affecting consciousness .
- Downstream effects include temporary loss of local sensation, making it useful for minor surgical procedures and pain relief .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
The safety data sheet for similar compounds, such as 4-Acetylbiphenyl, indicates that it may cause skin and eye irritation, respiratory irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Future Directions
The future directions for the study and application of Ethyl 4’-acetyl-[1,1’-biphenyl]-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, 4-Acetylbiphenyl has been used to study the inactivation of 7-ethoxy-4-trifluoromethylcoumarin O-deethylase activity by various arylalkynes . It may also be used in the synthesis of Schiffs base .
properties
IUPAC Name |
ethyl 4-(4-acetylphenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRXSVQGASWWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559877 | |
Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-acetylphenyl)benzoate | |
CAS RN |
119838-61-8 | |
Record name | Ethyl 4'-acetyl[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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